molecular formula C16H13N3 B177169 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile CAS No. 3426-35-5

1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile

Cat. No. B177169
CAS RN: 3426-35-5
M. Wt: 247.29 g/mol
InChI Key: BSKPIEALJAZZOT-UHFFFAOYSA-N
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Description

1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile, also known as DPPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DPPC has been shown to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties.

Mechanism Of Action

The exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood. However, it has been proposed that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial activity against various bacteria and fungi. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B3 (CVB3).

Advantages And Limitations For Lab Experiments

1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, one limitation of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood, which can make it challenging to design experiments to study its biological activities.

Future Directions

There are several future directions for research on 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. One area of interest is the development of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the structure-activity relationship of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile to identify more potent analogs. In addition, further studies are needed to elucidate the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile and to understand its potential side effects.

Synthesis Methods

1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can be synthesized by the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been extensively studied for its biological activities. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial and anti-viral properties.

properties

CAS RN

3426-35-5

Product Name

1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2,5-diphenyl-3,4-dihydropyrazole-3-carbonitrile

InChI

InChI=1S/C16H13N3/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-10,15H,11H2

InChI Key

BSKPIEALJAZZOT-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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